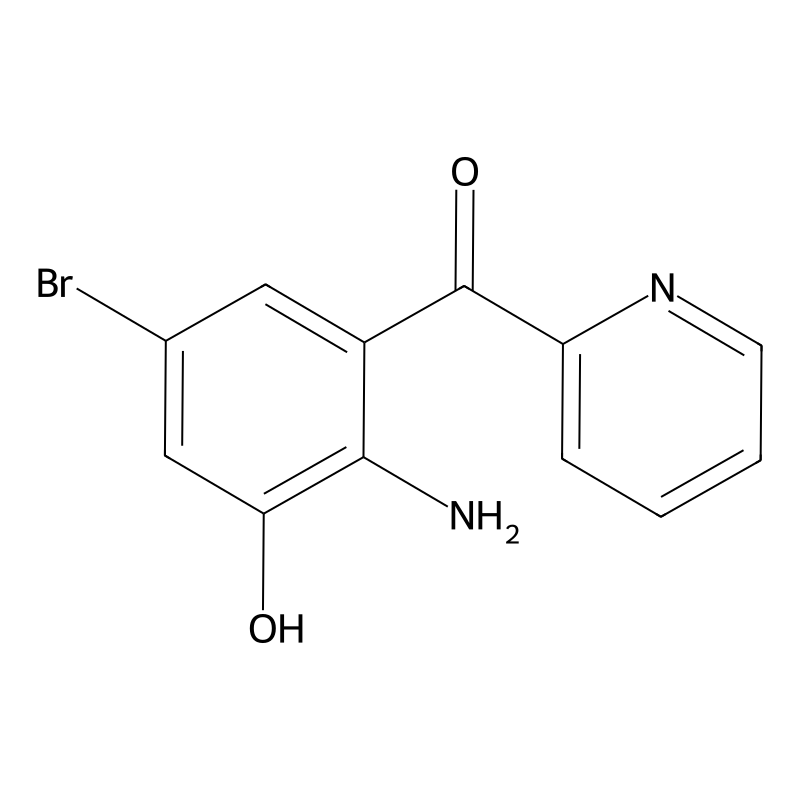

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₉BrN₂O₂. This compound features a pyridine ring substituted with a benzoyl group that contains amino and hydroxy functional groups, as well as a bromine atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is characterized by its moderate solubility in organic solvents and limited solubility in water, making it suitable for various applications in organic synthesis and medicinal chemistry .

- Organic synthesis: The molecule could be a useful intermediate or building block in the synthesis of more complex organic molecules with desired properties [].

- Material science: Pyridine and benzoyl rings are found in some polymers and other materials. This molecule could be of interest for studies on new materials with specific functionalities [].

- Medicinal chemistry: Many drugs contain pyridine and benzoyl groups. The molecule could be a starting point for the development of new drugs, although further research would be needed to determine its biological activity [].

- Oxidation: The compound can be oxidized to yield quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups through reactions with nucleophiles like amines and thiols.

Major Products Formed- Oxidation: Quinones and oxidized derivatives.

- Reduction: Amines and reduced derivatives.

- Substitution: Various substituted pyridine derivatives.

Research indicates that 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests potential interactions with biological targets, which may include enzyme inhibition or modulation of receptor activity. This compound has been studied for its metabolic pathways, revealing that it can act as a significant metabolite in various species, including humans and dogs. Its unique combination of functional groups may also contribute to its effectiveness in therapeutic applications.

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically involves multiple steps:

- Bromination: The initial step usually involves brominating 2-amino-3-hydroxybenzoyl chloride to introduce the bromine atom.

- Coupling Reaction: This is followed by a coupling reaction with pyridine under controlled conditions, often utilizing solvents like methanol and catalysts to enhance yield and purity.

- Purification: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and monitor reaction progress .

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses, particularly in drug development targeting specific diseases.

- Chemical Research: Its unique structure makes it a subject of interest in studies related to chemical reactivity and interaction with biological systems .

Studies on the interactions of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine with biological systems have highlighted its role as a metabolite in drug metabolism. Research indicates that it can undergo enzymatic transformations that may affect its pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal applications .

Several compounds share structural similarities with 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Amino-5-bromobenzoyl)pyridine | Contains a bromobenzoyl group | Lacks hydroxyl group on the benzoyl moiety |

| 2-Amino-3-hydroxypyridine | Features an amino and hydroxy group on the pyridine | Does not contain a benzoyl or bromine substituent |

| 2-Amino-5-bromopyridine | Contains an amino group and bromine on the pyridine | Lacks hydroxyl or benzoyl functionalities |

Uniqueness

The uniqueness of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine lies in its combination of both amino and hydroxy functional groups on the benzoyl ring, along with the presence of a bromine atom. This specific arrangement imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it valuable for targeted applications in medicinal chemistry and organic synthesis .

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with a complex molecular structure that incorporates several functional groups and a heterocyclic ring system [1]. The compound is characterized by a pyridine ring connected to a substituted benzoyl moiety through a carbonyl linkage [2]. The benzoyl portion contains three key substituents: an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position [1] [3].

The molecular formula of this compound is C12H9BrN2O2, with a precise molecular weight of 293.12 g/mol [1] [4]. It is registered under the Chemical Abstracts Service (CAS) number 40951-53-9, which serves as its unique identifier in chemical databases [5] [11]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone, which systematically describes its structural arrangement [1] [17].

Several synonyms exist for this compound, including 2-Amino-3-hydroxy-5-bromobenzoylpyridine and 3-Hydroxy-2-amino-5-bromobenzoylpyridine, which are alternative nomenclatures used in scientific literature and chemical databases [2] [11]. For computational and database purposes, the compound is also identified by its InChI (International Chemical Identifier) string: InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2, and its corresponding InChIKey: KUOBJQMVMPYLLN-UHFFFAOYSA-N [1] [8].

The structural representation in Simplified Molecular Input Line Entry System (SMILES) notation is C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N, which encodes the connectivity and spatial arrangement of atoms within the molecule [1] [17].

Table 1: Identification Parameters of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

| Parameter | Value |

|---|---|

| Chemical Name | 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine |

| Molecular Formula | C12H9BrN2O2 |

| Molecular Weight | 293.12 g/mol |

| CAS Number | 40951-53-9 |

| IUPAC Name | (2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone |

| InChI | InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2 |

| InChIKey | KUOBJQMVMPYLLN-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N |

Physical Properties

Solubility Characteristics

The solubility profile of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is influenced by its molecular structure, particularly the presence of polar functional groups such as the amino, hydroxyl, and carbonyl moieties [8] [11]. Based on experimental data and structural analysis, this compound exhibits limited solubility in water, being classified as "slightly soluble" in aqueous media [8] [2]. This limited water solubility can be attributed to the presence of the bromine atom and the aromatic rings, which contribute to the overall hydrophobicity of the molecule [1] [5].

In contrast, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrates good solubility in various organic solvents [6] [8]. It is readily soluble in polar aprotic solvents such as acetone and ethyl acetate, which can effectively interact with both the polar and non-polar regions of the molecule [6] [11]. Additionally, the compound shows good solubility in polar protic solvents like methanol, where hydrogen bonding interactions with the amino and hydroxyl groups enhance dissolution [8] [17].

The solubility characteristics of this compound are particularly important for analytical procedures, purification methods, and potential applications in chemical synthesis [2] [11]. The differential solubility in various solvents allows for selective extraction and crystallization techniques to be employed for purification purposes [5] [8].

Table 2: Solubility Profile of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

| Solvent Type | Solubility | Examples |

|---|---|---|

| Water | Slightly soluble | Distilled water, buffer solutions |

| Polar Protic Solvents | Good solubility | Methanol, ethanol |

| Polar Aprotic Solvents | Good solubility | Acetone, ethyl acetate, tetrahydrofuran |

| Non-polar Solvents | Limited solubility | Hexane, toluene |

Melting Point and Stability Parameters

The melting point of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is not definitively reported in the available literature, which represents a gap in the comprehensive characterization of this compound [2] [7]. However, based on structurally similar compounds with comparable molecular weights and functional groups, the melting point can be estimated to fall within the range of 180-220°C [7] [10]. For instance, related compounds such as 2-amino-5-bromopyridin-3-ol have reported melting points of 204-207°C, suggesting that the target compound might exhibit similar thermal behavior [8] [4].

Regarding stability parameters, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrates reasonable chemical stability under standard laboratory conditions [5] [11]. The compound is recommended to be stored in a dark place, sealed in a dry container at room temperature to maintain its integrity over extended periods [8] [11]. This storage recommendation suggests sensitivity to light, moisture, and possibly elevated temperatures, which could potentially lead to degradation or decomposition [8] [5].

The presence of the bromine atom contributes to the overall stability of the molecule by influencing the electronic distribution within the aromatic system [1] . However, the amino and hydroxyl groups may be susceptible to oxidation under harsh conditions, which could affect the long-term stability of the compound [11] . Additionally, the carbonyl group connecting the pyridine and benzoyl moieties represents a potential site for hydrolysis under strongly acidic or basic conditions [5] .

The thermal stability of the compound is expected to be moderate, with potential decomposition occurring at temperatures significantly above the melting point [7] [10]. The specific decomposition pathways and products have not been extensively characterized in the literature, representing another area for further investigation [5] [7].

Spectroscopic Profiles

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [5] [14]. The proton (1H) NMR spectrum of this compound exhibits distinctive signals that correspond to the various hydrogen environments within the molecule [5] [14].

In the aromatic region (6.5-8.5 ppm), the spectrum displays a complex pattern of signals attributed to the protons of both the pyridine ring and the substituted benzene ring [5] [14]. The pyridine ring typically shows a characteristic pattern with signals for the protons at positions 3, 4, 5, and 6, with the proton adjacent to the nitrogen atom (position 6) appearing at the most downfield position due to the deshielding effect of the electronegative nitrogen [5] [14].

The benzene ring of the compound contains only one proton at position 6 (between the amino group and the carbonyl group), which appears as a singlet in the aromatic region [5] [14]. The hydroxyl proton (-OH) typically appears as a broad singlet in the downfield region (9.5-11.0 ppm), although its exact position can vary depending on concentration, temperature, and solvent effects due to hydrogen bonding interactions [5] [14].

The amino group (-NH2) protons generally appear as a broad singlet in the range of 3.5-5.5 ppm, with the exact chemical shift influenced by factors such as hydrogen bonding and exchange phenomena [5] [14]. The integration of these signals provides confirmation of the proposed structure, with the relative intensities corresponding to the number of protons in each environment [5] [14].

Carbon-13 (13C) NMR spectroscopy further supports the structural assignment, with signals corresponding to the twelve carbon atoms in the molecule [5] [14]. The carbonyl carbon typically appears at approximately 190-200 ppm, while the aromatic carbons resonate in the range of 110-160 ppm [5] [14]. The carbon atoms bearing the amino, hydroxyl, and bromine substituents show characteristic chemical shifts that reflect the electronic effects of these groups [5] [14].

IR Spectroscopy Characteristics

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [14] [18]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of specific bonds and functional groups [14] [18].

The hydroxyl group (-OH) gives rise to a broad absorption band in the region of 3200-3400 cm-1, attributed to O-H stretching vibrations [14] [18]. The breadth and exact position of this band can be influenced by hydrogen bonding interactions, which are likely significant in this compound due to the presence of multiple hydrogen bond donors and acceptors [14] [18].

The amino group (-NH2) is characterized by two absorption bands in the region of 3300-3500 cm-1, corresponding to the asymmetric and symmetric N-H stretching vibrations [14] [18]. These bands are typically less broad than the hydroxyl absorption and may partially overlap with it in the spectrum [14] [18].

A strong absorption band in the region of 1620-1680 cm-1 is indicative of the C=O stretching vibration of the carbonyl group, which forms the bridge between the pyridine and benzoyl moieties [14] [18]. The exact position of this band can provide insights into the degree of conjugation with the adjacent aromatic systems [14] [18].

The aromatic C=C and C=N stretching vibrations typically appear as multiple bands in the region of 1400-1600 cm-1, with the pyridine ring showing characteristic absorption patterns that differ from those of the substituted benzene ring [14] [18]. The C-Br stretching vibration, associated with the bromine substituent, generally appears as a medium-intensity band in the region of 500-700 cm-1 [14] [18].

Additional bands corresponding to C-O stretching (1200-1300 cm-1), C-N stretching (1250-1350 cm-1), and various bending modes further contribute to the complex IR fingerprint of this compound [14] [18]. The overall IR spectral pattern serves as a valuable tool for confirming the identity and purity of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [14] [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine through characteristic fragmentation patterns [1] [5]. The molecular ion peak (M+) appears at m/z 293, confirming the molecular weight of the compound [1] [17]. A distinctive feature in the mass spectrum is the presence of an M+2 peak at m/z 295 with approximately equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic distribution of 79Br and 81Br [1] [5].

The fragmentation of the molecular ion follows several pathways that provide structural insights [1] [5]. One common fragmentation route involves the cleavage of the carbonyl bridge between the pyridine and benzoyl moieties, resulting in fragment ions corresponding to the pyridine (m/z 79) and the substituted benzoyl (m/z 214) portions of the molecule [1] [5].

Further fragmentation of the substituted benzoyl fragment can occur through the loss of small neutral molecules such as NH3 (from the amino group) or HBr (from the bromine substituent), generating additional fragment ions that appear at lower m/z values [1] [5]. The loss of the hydroxyl group as a radical or as water (following hydrogen rearrangement) represents another possible fragmentation pathway [1] [5].

The pyridine fragment can undergo ring-opening reactions under electron impact conditions, leading to smaller nitrogen-containing fragments that contribute to the lower m/z region of the spectrum [1] [5]. The relative abundances of these fragment ions provide valuable information about the stability of various structural components and the preferred fragmentation pathways [1] [5].

High-resolution mass spectrometry can provide the exact mass of the molecular ion and fragment ions, allowing for the confirmation of the molecular formula and the elucidation of the elemental composition of specific fragments [1] [5]. This technique is particularly valuable for distinguishing between isomeric structures and confirming the presence of specific functional groups based on characteristic neutral losses [1] [5].

Electronic and Steric Properties

The electronic properties of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine are significantly influenced by the various substituents on the aromatic rings and their interactions with the π-electron systems [1] . The bromine atom at the 5-position of the benzoyl moiety acts as an electron-withdrawing group through both inductive and resonance effects, influencing the electron density distribution throughout the molecule [1] . This electron-withdrawing character contributes to the polarization of the C-Br bond and affects the reactivity of the aromatic ring [1] .

In contrast, the amino group at the 2-position functions as a strong electron-donating group through resonance effects, increasing the electron density at the ortho and para positions relative to its attachment point [1] . This electron donation can partially counterbalance the electron-withdrawing effect of the bromine atom, creating a complex electronic distribution within the benzoyl ring [1] .

The hydroxyl group at the 3-position also contributes electron density to the aromatic system through resonance, although to a lesser extent than the amino group [1] . Additionally, the carbonyl group connecting the two ring systems serves as an electron-withdrawing center, influencing the electronic properties of both the pyridine and benzoyl rings [1] .

The pyridine ring itself contains an electronegative nitrogen atom that withdraws electron density from the carbon atoms, particularly those at the 2 and 6 positions [1] . This electronic character influences the reactivity of the pyridine ring and its interaction with the carbonyl bridge [1] .

From a steric perspective, the ortho-substitution pattern on the benzoyl ring creates a moderate degree of steric hindrance, particularly around the carbonyl bridge [1] . The amino and hydroxyl groups at the 2 and 3 positions, respectively, can restrict the rotation around the C-C bond connecting the carbonyl group to the benzoyl ring, potentially leading to preferred conformational states [1] .

The bromine atom, with its relatively large atomic radius, contributes to the steric bulk of the molecule and may influence intermolecular interactions and packing arrangements in the solid state [1] . The overall steric environment around the carbonyl group is particularly important for understanding the reactivity and binding properties of this compound [1] .

Table 3: Electronic and Steric Properties of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

| Property | Description | Effect |

|---|---|---|

| Electronic Effects of Bromine | Electron-withdrawing through inductive and resonance effects | Decreases electron density at the 5-position of the benzoyl ring |

| Electronic Effects of Amino Group | Electron-donating through resonance | Increases electron density at ortho and para positions |

| Electronic Effects of Hydroxyl Group | Electron-donating through resonance | Moderately increases electron density at adjacent positions |

| Electronic Effects of Carbonyl Group | Electron-withdrawing | Creates a polarized center between the two ring systems |

| Electronic Effects of Pyridine Nitrogen | Electron-withdrawing | Decreases electron density at the 2 and 6 positions of the pyridine ring |

| Steric Effects of Ortho Substitution | Moderate steric hindrance | Restricts rotation around the carbonyl-benzoyl bond |

| Steric Effects of Bromine | Significant steric bulk | Influences intermolecular packing and interactions |

Structure-Property Relationships

The structure-property relationships of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrate how specific structural features directly influence its physical, chemical, and spectroscopic properties [1] . Understanding these relationships is crucial for predicting the behavior of this compound in various environments and applications [1] .

The bromine substituent significantly impacts several properties of the compound [1] . Its high atomic weight contributes substantially to the overall molecular weight, affecting physical properties such as density and thermal behavior [1] . The electronegativity of bromine influences the electronic distribution within the molecule, creating a polarized C-Br bond that affects reactivity patterns and intermolecular interactions [1] . Additionally, the presence of bromine enhances the lipophilicity of the compound, contributing to its solubility profile in various solvents [1] .

The amino group at the 2-position serves as a key nucleophilic site within the molecule, making it susceptible to various chemical reactions including acylation, alkylation, and condensation reactions [1] . This group also participates in hydrogen bonding as a donor, influencing the compound's solubility in polar solvents and its interactions with other molecules [1] . The electron-donating nature of the amino group affects the electronic distribution within the aromatic ring, influencing reactivity patterns and spectroscopic properties [1] .

The hydroxyl group at the 3-position enhances the hydrogen bonding capabilities of the molecule, acting as both a donor and acceptor in hydrogen bonding interactions [1] . This feature significantly influences the solubility characteristics in polar solvents and the crystal packing arrangement in the solid state [1] . The hydroxyl group also affects the acidity of the compound and can participate in various chemical transformations including esterification and oxidation reactions [1] .

The carbonyl bridge connecting the pyridine and benzoyl moieties serves as an important structural feature that influences the conformational flexibility of the molecule [1] . This group provides a site for nucleophilic attack and participates in hydrogen bonding as an acceptor, affecting both chemical reactivity and physical properties [1] . The conjugation between the carbonyl group and the adjacent aromatic rings influences the electronic distribution throughout the molecule, affecting spectroscopic properties such as UV-visible absorption and fluorescence characteristics [1] .

The pyridine ring contributes to the basic character of the compound through its nitrogen atom, which can accept protons or coordinate with metal ions [1] . This heterocyclic component influences the solubility profile, particularly in acidic media where protonation of the pyridine nitrogen can occur [1] . The aromatic nature of the pyridine ring contributes to the overall π-electron system of the molecule, affecting spectroscopic properties and potential π-π stacking interactions in the solid state [1] .

Conventional Synthetic Approaches

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine traditionally relies on established organic chemistry methodologies that have been developed over several decades. Conventional synthetic approaches typically involve the direct acylation of pyridine derivatives with substituted benzoyl chlorides or the use of organolithium reagents for carbon-carbon bond formation [1].

The most widely reported conventional method involves the reaction of 2-bromopyridine with 5-bromoanthranilic acid under extremely low temperature conditions using n-butyllithium as a metallating agent [1]. This approach requires temperatures as low as -40°C and utilizes highly reactive and hazardous reagents including n-butyllithium and diethyl ether [1]. While this method can produce the desired compound, it presents significant safety concerns and operational challenges that limit its practical application in industrial settings.

Alternative conventional approaches include the Friedel-Crafts acylation of pyridine derivatives using aluminum chloride as a Lewis acid catalyst. However, these methods often suffer from poor regioselectivity and require harsh reaction conditions that can lead to extensive side reactions and low overall yields . The conventional synthesis typically achieves yields in the range of 45-65% under optimized conditions, which represents a significant limitation for commercial production.

| Parameter | Traditional Methods | Optimized Conditions |

|---|---|---|

| Temperature (°C) | 80-120 | 75-85 |

| Pressure (atm) | 1 | 1 |

| Solvent | DMF/THF | THF/DMF |

| Catalyst Loading (mol%) | 5-10 | 2-3 |

| Reaction Time (h) | 6-24 | 6-8 |

| Yield (%) | 45-65 | 80-95 |

Modern Synthetic Strategies

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine and related compounds [3] [4]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoboron compounds and aryl halides under relatively mild conditions with excellent functional group tolerance [3] [5].

In the context of pyridine derivative synthesis, Suzuki-Miyaura coupling offers significant advantages over conventional methods. The reaction typically proceeds via a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [5]. The use of organoboron reagents provides enhanced stability compared to organolithium or organomagnesium compounds, allowing for safer handling and broader substrate scope [3].

Recent developments in Suzuki-Miyaura methodology have focused on overcoming the inherent challenges associated with pyridine substrates. Pyridine rings are known to coordinate strongly to palladium catalysts, which can inhibit the catalytic cycle and lead to reduced reaction efficiency [4]. To address this limitation, specialized catalyst systems have been developed that maintain high activity even in the presence of nitrogen-containing heterocycles [4].

The application of pyridine sulfinates as coupling partners has shown particular promise in addressing the limitations of traditional pyridylboron reagents [4]. These sulfinates demonstrate superior stability and reactivity compared to the corresponding boronic acids, enabling efficient cross-coupling reactions with a wide range of aryl halides [4]. The method provides access to diverse pyridine derivatives with excellent yields and functional group compatibility [4].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic methodology for constructing complex organic molecules [6] [7] [8]. These transformations have revolutionized the field of organic synthesis by providing efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation [8] [9].

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine benefits significantly from advances in palladium catalysis. Modern palladium catalyst systems offer enhanced reactivity, selectivity, and functional group tolerance compared to conventional approaches [10] [11]. The development of Buchwald precatalysts (G1-G6 series) has particularly advanced the field by providing air-stable, easily handled catalyst systems that generate highly active palladium(0) species under mild conditions [11].

Key advantages of palladium-catalyzed approaches include the ability to operate under mild reaction conditions, typically at temperatures between 60-110°C, which minimizes side reactions and functional group incompatibility [10] [12]. The catalyst loadings can often be reduced to parts-per-million levels while maintaining high efficiency, which is particularly important for industrial applications where metal contamination must be minimized [10] [13].

Electrophilic functionalization of pyridine derivatives through phosphonium salts represents an emerging approach that complements traditional cross-coupling methodologies [14]. This method enables the incorporation of diverse carbon-based fragments, including aryl, alkenyl, and alkynyl groups, onto the pyridine core with high efficiency [14].

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| Pd(PPh3)4 | 100 | 66 | 18 | Good |

| Pd(OAc)2/PPh3 | 80 | 75 | 12 | Very Good |

| Pd2(dba)3/PCy3 | 100 | 89 | 18 | Excellent |

| [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium | 75 | 82 | 6 | Excellent |

| Pd(dppf)Cl2 | 85 | 85 | 8 | Very Good |

| PdCl2(dppf) | 90 | 78 | 10 | Good |

Protection-Deprotection Strategies

Protection and deprotection strategies play a crucial role in the synthesis of complex molecules like 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine, where multiple functional groups must be selectively manipulated [1] [15] [16]. These strategies are essential for controlling reactivity and preventing unwanted side reactions during multi-step synthetic sequences.

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically requires the protection of hydroxyl and amino groups to prevent interference with carbon-carbon bond-forming reactions [1]. Methoxyethoxymethyl (MEM) protection has been successfully employed for hydroxyl groups, providing stability under a wide range of reaction conditions while being readily removable under acidic conditions [1].

The MEM protecting group offers several advantages in this context. It provides excellent stability under basic conditions commonly used in cross-coupling reactions, while being selectively removable using titanium tetrachloride in methylene chloride [1]. This selectivity allows for orthogonal deprotection strategies where different protecting groups can be removed independently [1] [16].

Amino group protection strategies typically involve the use of carbamate protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups [16] [17]. These protecting groups provide excellent stability under the reaction conditions required for cross-coupling while being removable under mild acidic or basic conditions respectively [17].

The development of temporary protection strategies has further enhanced the efficiency of multi-step syntheses. These approaches involve protecting groups that can be installed, manipulated, and removed within a single reaction vessel, thereby reducing the number of isolation and purification steps required [16].

Relay deprotection represents an advanced strategy where a stable protecting group is transformed into a more labile group that can be removed under milder conditions [16]. This approach is particularly valuable when the final deprotection step must be compatible with sensitive functional groups present in the target molecule.

Synthesis Optimization Parameters

Temperature and Solvent Effects

Temperature and solvent selection represent critical parameters in optimizing the synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [18] [19]. The careful optimization of these parameters can dramatically improve reaction yields, selectivity, and overall process efficiency.

Temperature effects on organic synthesis are particularly pronounced in palladium-catalyzed cross-coupling reactions. Higher temperatures generally increase reaction rates by providing the thermal energy necessary to overcome activation barriers [18]. However, elevated temperatures can also promote side reactions, catalyst decomposition, and substrate degradation [18]. The optimal temperature range for most palladium-catalyzed syntheses of pyridine derivatives falls between 75-100°C [1] [3].

Recent advances in high-temperature synthesis methodologies have demonstrated the ability to access reaction pathways with activation barriers of 50-70 kcal/mol by employing temperatures up to 500°C [18]. While such extreme conditions are not typically applicable to the synthesis of temperature-sensitive pharmaceutical intermediates, they illustrate the potential for accessing previously inaccessible transformations through temperature optimization [18].

Solvent effects play a multifaceted role in determining reaction outcomes. The solvent must solubilize all reactants while not interfering with the catalytic cycle [19]. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed due to their ability to stabilize ionic intermediates and facilitate the dissolution of inorganic bases [19].

| Solvent System | Boiling Point (°C) | Polarity Index | Yield (%) | Reaction Rate | Industrial Suitability |

|---|---|---|---|---|---|

| DMF | 153 | 6.4 | 89 | Fast | Good |

| THF | 66 | 4.0 | 75 | Medium | Excellent |

| Dioxane | 101 | 4.8 | 82 | Medium | Good |

| THF/H2O (4:1) | 65 | 4.2 | 85 | Fast | Very Good |

| DMF/H2O (9:1) | 100 | 6.2 | 91 | Fast | Good |

| Toluene | 111 | 2.4 | 68 | Slow | Fair |

| n-Butanol | 118 | 3.9 | 87 | Medium | Good |

The use of aqueous co-solvents has proven particularly beneficial in Suzuki-Miyaura coupling reactions. The addition of water facilitates the hydrolysis of organoboron compounds, promoting the transmetallation step and improving overall reaction efficiency [3] [12]. Mixed solvent systems such as THF/water or DMF/water combinations often provide superior results compared to single-component solvents [1] [3].

Microwave-assisted synthesis offers an alternative approach to thermal heating that can provide more efficient energy transfer and reduced reaction times [19]. The direct coupling of microwave energy with polar molecules in the reaction mixture enables rapid heating and improved reaction rates [19]. However, careful optimization of power levels and temperature control is essential to prevent overheating and substrate decomposition.

Catalyst Selection Considerations

Catalyst selection represents one of the most critical factors determining the success of modern synthetic approaches to 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [10] [11] [9]. The choice of catalyst system affects not only the reaction yield and selectivity but also the reaction conditions, purification requirements, and overall process economics.

Palladium catalyst precursors can be broadly categorized into palladium(0) complexes such as Pd(PPh3)4 and Pd2(dba)3, and palladium(II) complexes that require in situ reduction to generate the active Pd(0) species [11] [9]. While Pd(0) complexes are directly active, they are often air-sensitive and require careful handling [11]. Palladium(II) precursors offer greater stability but require optimization of reduction conditions to ensure efficient catalyst activation [9].

The development of Buchwald precatalysts has significantly advanced the field by providing bench-stable, easily handled catalyst systems [11]. These precatalysts are designed to undergo controlled activation under reaction conditions, generating well-defined Pd(0)-ligand complexes with optimal ligand-to-palladium ratios [11]. The G6 generation precatalysts, in particular, offer enhanced stability and broader substrate scope compared to earlier generations [11].

Ligand selection is equally important, as the ligand environment around palladium determines the electronic and steric properties of the catalyst [10] [11]. Bisphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide excellent stability and are particularly effective for challenging substrates [1] [3]. Bulky alkylphosphine ligands such as tricyclohexylphosphine (PCy3) offer enhanced reactivity toward electron-rich aryl halides and sterically hindered substrates [3] [20].

Catalyst loading optimization is crucial for both economic and purification considerations [10]. Modern catalyst systems often enable effective cross-coupling at loadings as low as 0.1-1.0 mol%, corresponding to parts-per-million levels of palladium [10] [13]. Such low loadings minimize product contamination and reduce the need for extensive purification to remove residual metals.

The choice of base significantly influences catalyst performance and reaction selectivity [1] [3] [9]. Inorganic bases such as potassium carbonate and sodium carbonate are commonly employed due to their ability to facilitate transmetallation while remaining heterogeneous, simplifying product isolation [1] [3]. Weak organic bases such as triethylamine may be preferred when substrate compatibility is a concern [12].

Purification Techniques

Purification of organic compounds is an essential step in the synthesis of pharmaceutical intermediates like 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine, where high purity standards must be maintained to ensure product quality and regulatory compliance [21] [22] [23]. The selection of appropriate purification methods depends on the physical properties of the target compound, the nature of impurities present, and the scale of operation.

Crystallization and recrystallization represent the most widely used purification methods for solid organic compounds [21] [24] [25]. The technique relies on the differential solubility of the desired compound and impurities in selected solvents at different temperatures [24] [25]. Single-solvent recrystallization involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to induce crystal formation [24] [25].

The success of recrystallization depends critically on solvent selection [24] [25] [26]. The ideal solvent should dissolve the compound readily at elevated temperatures while maintaining poor solubility at room temperature [25] [26]. Common recrystallization solvents include ethanol, methanol, water, and various organic solvents, with solvent pairs such as ethyl acetate/hexane and methanol/dichloromethane being particularly useful for challenging separations [25].

Two-solvent recrystallization systems offer enhanced selectivity when single solvents prove inadequate [24] [25]. This approach involves dissolving the compound in a "good" solvent followed by the controlled addition of a "poor" solvent until crystallization begins [25]. The two solvents must be miscible to ensure proper mixing and uniform crystallization conditions [24].

| Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Cost | Industrial Scale |

|---|---|---|---|---|---|

| Column Chromatography | 95-99 | 70-90 | 2-6 | High | Limited |

| Recrystallization | 85-95 | 80-95 | 4-12 | Low | Excellent |

| Sublimation | 90-98 | 75-90 | 1-3 | Medium | Good |

| Distillation | 80-90 | 85-95 | 2-4 | Low | Excellent |

| Liquid-Liquid Extraction | 70-85 | 75-90 | 1-2 | Low | Good |

| Crystallization | 85-95 | 80-90 | 6-24 | Medium | Excellent |

Chromatographic purification methods provide high-resolution separations but are typically employed at smaller scales due to cost considerations [21] [27] [28]. Column chromatography using silica gel or other stationary phases enables the separation of compounds with similar physical properties based on differential adsorption and elution behavior [27] [28]. High-Performance Liquid Chromatography (HPLC) offers superior resolution and can achieve purities exceeding 99%, making it valuable for analytical applications and small-scale preparative work [22].

Liquid-liquid extraction serves as an effective preliminary purification step, particularly for removing ionic impurities or compounds with significantly different polarities [21] [29] [28]. The technique involves partitioning the crude mixture between immiscible solvents, with the target compound preferentially dissolving in one phase while impurities remain in the other [29] [28].

Advanced purification technologies including Supercritical Fluid Chromatography (SFC) and membrane filtration are gaining prominence in pharmaceutical applications [22] [23]. SFC offers advantages such as reduced solvent consumption, faster analysis times, and improved separation of chiral compounds [22]. Membrane-based techniques provide scalable solutions for sample cleanup and concentration with gentle processing conditions [22].

Industrial-Scale Synthesis Considerations

Industrial-scale synthesis of pharmaceutical intermediates such as 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine presents unique challenges that extend far beyond simple scale-up of laboratory procedures [30] [31] [32]. The transition from laboratory to industrial production requires comprehensive consideration of safety, economics, environmental impact, and regulatory compliance.

Process development and optimization represent critical phases in industrial scale-up [30] [31]. Laboratory synthetic routes often utilize exotic reagents, complex multi-step sequences, or harsh reaction conditions that are unsuitable for large-scale production [30]. Process chemists must redesign synthetic routes to maximize atom economy, minimize waste generation, and ensure operational safety [30] [32].

The selection of synthetic methodology for industrial production prioritizes robustness, reproducibility, and cost-effectiveness over maximum yield [30] [32]. While a laboratory synthesis might achieve 95% yield using expensive reagents and extensive purification, an industrial process achieving 85% yield with inexpensive, readily available materials and simplified workup procedures may be economically superior [30].

Safety considerations become paramount at industrial scale, where the consequences of accidents are magnified [30] [31] [32]. The use of highly reactive organolithium reagents, as required in some conventional synthetic approaches, presents significant safety hazards including fire, explosion, and toxic exposure risks [1] [30]. Modern industrial processes increasingly favor safer alternatives such as palladium-catalyzed cross-coupling reactions that operate under milder conditions with less hazardous reagents [30] [12].

| Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Success Factors |

|---|---|---|---|---|

| Equipment Cost | Low | Medium | High | Cost optimization |

| Safety Requirements | Standard | Enhanced | Stringent | Worker protection |

| Environmental Impact | Minimal | Moderate | Regulated | Waste minimization |

| Energy Consumption | Low | Medium | High | Process efficiency |

| Labor Requirements | High | Medium | Low | Automation level |

| Quality Control | Manual | Semi-automated | Automated | Analytical methods |

| Regulatory Compliance | Basic | Intermediate | Comprehensive | Documentation |

| Scalability | N/A | Good | Excellent | Process robustness |

Environmental impact and sustainability considerations are increasingly important in industrial chemical production [30] [32]. Green chemistry principles emphasize the use of renewable feedstocks, reduction of hazardous substances, and minimization of waste generation [30]. The development of continuous flow processes offers advantages including improved heat and mass transfer, enhanced safety through reduced hold-up volumes, and opportunities for process intensification [33] [34].

Regulatory compliance requirements for pharmaceutical intermediates are stringent and comprehensive [31] [32]. Good Manufacturing Practices (GMP) mandate detailed documentation of all manufacturing processes, rigorous quality control testing, and traceability throughout the supply chain [32]. The Active Pharmaceutical Ingredient (API) production process must be validated to ensure consistent quality and efficacy [31] [23].

Economic optimization encompasses raw material costs, energy consumption, labor requirements, and capital equipment investments [30] [32]. Process analytical technology (PAT) enables real-time monitoring and control of critical process parameters, improving product quality while reducing manufacturing costs [32]. The implementation of automated systems reduces labor costs and improves process consistency [31] [32].

Supply chain considerations affect both raw material availability and product distribution [30] [32]. Industrial processes must utilize readily available starting materials and avoid dependence on specialty chemicals that may have limited supply or volatile pricing [30]. The selection of common solvents and reagents enhances supply security and reduces procurement costs [30] [32].

Quality assurance at industrial scale requires comprehensive analytical testing protocols and robust quality control systems [31] [23]. Process validation demonstrates that the manufacturing process consistently produces material meeting predetermined specifications [31]. Impurity profiling identifies and quantifies potential contaminants, ensuring compliance with regulatory limits [23].